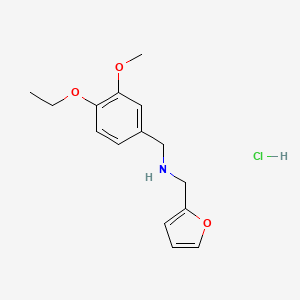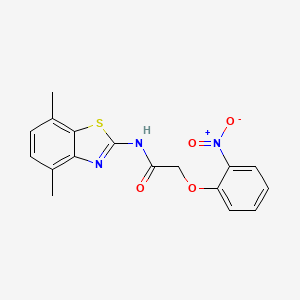![molecular formula C17H28ClNO3 B4400733 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4400733.png)
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride
Vue d'ensemble
Description
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a 3-propoxyphenoxyethyl group at position 4. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride typically involves a multi-step process:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution at Positions 2 and 6: The dimethyl groups are introduced at positions 2 and 6 of the morpholine ring via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the 3-Propoxyphenoxyethyl Group: The 3-propoxyphenoxyethyl group is attached to position 4 of the morpholine ring through a nucleophilic substitution reaction. This step involves the reaction of the morpholine derivative with 3-propoxyphenol and an appropriate alkylating agent, such as ethyl bromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution Reagents: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to physiological effects.
Pathways Involved: It influences signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethylmorpholine: A simpler derivative with similar structural features but lacking the 3-propoxyphenoxyethyl group.
4-(2-phenoxyethyl)morpholine: A related compound with a phenoxyethyl group instead of the 3-propoxyphenoxyethyl group.
Uniqueness
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride is unique due to the presence of the 3-propoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-9-19-16-6-5-7-17(11-16)20-10-8-18-12-14(2)21-15(3)13-18;/h5-7,11,14-15H,4,8-10,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHFKDLQNCSMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Butoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4400653.png)
![1-[4-(2,4-Dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4400655.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
![1-[3-(4-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4400662.png)
![1-[4-[2-(2-Morpholin-4-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4400669.png)

![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)
![4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4400688.png)
![1-[4-[3-(Dimethylamino)propoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4400690.png)

![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![4-[2-(3-Tert-butylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4400722.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
